Ethyl 3,5-dihydroxybenzoate

概要

説明

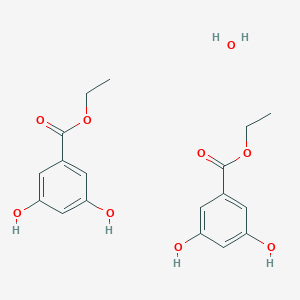

3,5-ジヒドロキシ安息香酸エチルは、分子式C9H10O4の有機化合物です。これは、ジヒドロキシ安息香酸エステル、特に3,5-ジヒドロキシ安息香酸のエチルエステルです。 この化合物は、様々な生化学的研究や有機合成反応における用途で知られています .

準備方法

合成経路と反応条件: 3,5-ジヒドロキシ安息香酸エチルは、3,5-ジヒドロキシ安息香酸を無水エタノールとエステル化することにより合成できます。 反応は通常、硫酸などの触媒を使用し、エステル化プロセスを促進します .

工業生産方法: 工業的な環境では、3,5-ジヒドロキシ安息香酸エチルの合成は、同様のエステル化プロセスに従いますが、より大規模です。反応条件は、製品の高収率と純度を確保するために最適化されます。 このプロセスには、触媒の存在下でエタノールと3,5-ジヒドロキシ安息香酸を連続的に添加し、続いて目的のエステルを分離するための精製工程が含まれます .

化学反応の分析

反応の種類: 3,5-ジヒドロキシ安息香酸エチルは、次のものを含む様々な化学反応を起こします。

酸化: ヒドロキシル基は、キノンを形成するように酸化することができます。

還元: エステル基は、対応するアルコールに還元することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主要な生成物:

酸化: キノン。

還元: アルコール。

置換: エーテルまたはエステル.

4. 科学研究における用途

3,5-ジヒドロキシ安息香酸エチルは、科学研究でいくつかの用途があります。

科学的研究の応用

Medicinal Applications

1.1 Antibacterial Activity

Ethyl 3,5-dihydroxybenzoate has demonstrated significant antibacterial properties. A study evaluated its efficacy against clinical isolates of Staphylococcus aureus. The results indicated that this compound could inhibit bacterial growth, especially when combined with certain antibiotics, showcasing a synergistic effect. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, confirming its potential as an antibacterial agent .

1.2 Anti-inflammatory and Antioxidant Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory and antioxidant effects. These properties are crucial for developing treatments for chronic inflammatory diseases and oxidative stress-related conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic applications .

1.3 Potential in Cancer Therapy

Recent studies have explored the potential of this compound as an anticancer agent. Its derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme linked to melanoma progression. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency against cancer cells .

Material Science Applications

2.1 Biomaterials for Tissue Engineering

This compound has been investigated for its role in tissue engineering applications. It has been incorporated into biodegradable alginate matrices to create scaffolds for bone tissue regeneration. Studies have shown that these scaffolds promote osteoblast differentiation and enhance bone integration when implanted in vivo .

Table 1: Summary of this compound Applications in Medicine and Material Science

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Antibacterial Activity | Against Staphylococcus aureus | Synergistic effects with antibiotics observed |

| Anti-inflammatory Properties | Chronic inflammatory disease treatment | Modulation of inflammatory pathways |

| Cancer Therapy | Tyrosinase inhibition for melanoma | Enhanced potency with structural modifications |

| Tissue Engineering | Bone regeneration scaffolds | Promotes osteoblast differentiation |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of Staphylococcus aureus. The study highlighted that at concentrations ranging from 16 to 256 µg/mL, the compound effectively inhibited bacterial growth compared to controls. The combination therapy with certain antibiotics resulted in a statistically significant reduction in bacterial viability .

Case Study 2: Bone Regeneration

A series of experiments were conducted using alginate beads loaded with this compound in an animal model to assess bone regeneration capabilities. Histological analysis post-implantation revealed increased osteoblast activity and new bone formation compared to control groups not treated with the compound .

作用機序

3,5-ジヒドロキシ安息香酸エチルの作用機序には、様々な分子標的や経路との相互作用が含まれます。化合物中のヒドロキシル基は、生体分子と水素結合を形成し、それらの構造と機能に影響を与えます。 さらに、エステル基は加水分解を受け、3,5-ジヒドロキシ安息香酸を放出し、これがさらに生物系と相互作用する可能性があります .

類似化合物:

- 3,5-ジヒドロキシ安息香酸メチル

- 2,5-ジヒドロキシ安息香酸エチル

- 3-ヒドロキシ安息香酸エチル

- 3,5-ジメチル安息香酸メチル

比較: 3,5-ジヒドロキシ安息香酸エチルは、安息香酸環の3位と5位に特定のエステル化がされているため、独特です。この構造的特徴は、その類似体と比べて、独特の化学的性質と反応性を付与します。 例えば、3,5-ジヒドロキシ安息香酸メチルは、メチルエステル基を持つ類似の構造をしていますが、溶解度と反応性に違いがあります .

類似化合物との比較

- Methyl 3,5-dihydroxybenzoate

- Ethyl 2,5-dihydroxybenzoate

- Ethyl 3-hydroxybenzoate

- Methyl 3,5-dimethylbenzoate

Comparison: this compound is unique due to its specific esterification at the 3 and 5 positions of the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, mthis compound has a similar structure but with a methyl ester group, leading to differences in solubility and reactivity .

生物活性

Ethyl 3,5-dihydroxybenzoate (CAS Number: 4142-98-7) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 127-130 °C |

| Boiling Point | 356.2 ± 12.0 °C at 760 mmHg |

| Flash Point | 146.1 ± 13.1 °C |

These properties indicate that the compound is a solid at room temperature and has a moderate boiling point, making it suitable for various laboratory applications.

This compound functions primarily as an enzyme modulator, interacting with various biomolecules to exert its effects. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : Similar compounds have been shown to inhibit prolyl hydroxylases (PHDs), which leads to the upregulation of hypoxia-inducible factor (HIF) pathways, enhancing cellular responses to low oxygen conditions.

- Antioxidant Activity : The compound has been observed to protect cells from oxidative stress by increasing the levels of antioxidant enzymes and reducing reactive oxygen species (ROS) production .

- Efflux Pump Inhibition : this compound may inhibit bacterial efflux pumps, thus potentiating the efficacy of antibiotics against drug-resistant strains of Escherichia coli by enhancing intracellular antibiotic concentrations .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to:

- Reduce Oxidative Stress : By enhancing the activity of antioxidant enzymes, it mitigates oxidative damage in cells subjected to hypoxic conditions.

- Cellular Protection : Studies have demonstrated its ability to improve cellular viability under stress conditions by modulating gene expression related to antioxidant defense.

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored:

- Inhibition of Drug Resistance : this compound enhances the effectiveness of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are critical for antibiotic resistance in bacteria .

- Molecular Docking Studies : Computational studies suggest that it binds effectively within the efflux pump's binding pocket, potentially blocking substrate translocation and increasing antibiotic retention within bacterial cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Activity in Hypoxia :

- A study demonstrated that preconditioning with this compound significantly improved cell survival rates in hypoxic environments by reducing oxidative damage.

- Antimicrobial Potentiation :

特性

IUPAC Name |

ethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHYVLPIZUVDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-98-7 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Ethyl 3,5-dihydroxybenzoate?

A1: [] this compound can exist as a hemihydrate, meaning it incorporates half a water molecule per molecule of the compound. Its crystal structure has been determined as monoclinic, belonging to the space group P121/c1. The unit cell dimensions are a = 7.353(2) Å, b = 14.523(3) Å, c = 17.585(4) Å, with β = 93.387(3)°. This detailed structural information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties. You can find more details in the paper titled "Crystal structure of this compound hemihydrate, C9H10O4 ·½ H2O". []

Q2: Has this compound been investigated in any biological systems?

A3: [] Yes, this compound has been studied in the context of its interaction with tannin acyl hydrolase, an enzyme involved in the breakdown of tannins. Research has explored the complex formed between this enzyme and this compound. [] While the specific details of this interaction and its implications are not provided in the abstract, this research highlights the potential biological relevance of this compound and its interaction with specific enzymes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。